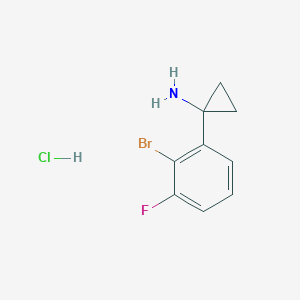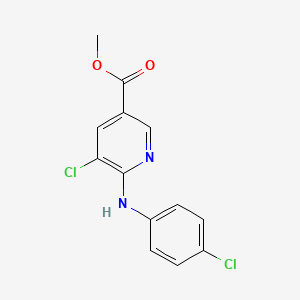
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro-substituted phenylamino group attached to the nicotinic acid core, which is further esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester typically involves the following steps:
Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The resulting 6-amino-5-chloronicotinic acid is then reacted with 4-chloroaniline under suitable conditions to form the desired phenylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
6-Amino-5-chloronicotinic acid: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Nicotinic Acid Derivatives: Compounds with similar structures but different substituents.
Uniqueness
5-Chloro-6-(4-chloro-phenylamino)-nicotinic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro-substitution and ester functionality make it a versatile compound for various applications.
属性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC 名称 |
methyl 5-chloro-6-(4-chloroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-13(18)8-6-11(15)12(16-7-8)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
InChI 键 |
OIHXYFKPFTXAHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


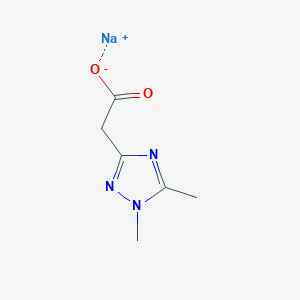

![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)



![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
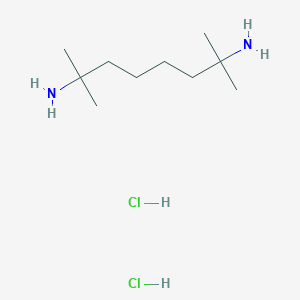


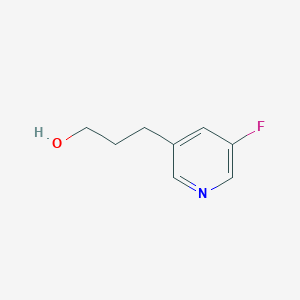
![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
